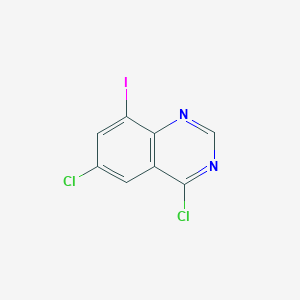

4,6-dichloro-8-iodoQuinazoline

Description

The field of heterocyclic chemistry is vast and integral to the development of new materials and therapeutic agents. Within this domain, nitrogen-containing heterocycles are of particular importance, and among them, the quinazoline (B50416) scaffold stands out for its broad range of applications. openmedicinalchemistryjournal.comrsc.org This article delves into the specific area of halogenated quinazolines, focusing on the chemical properties and significance of the compound 4,6-dichloro-8-iodoquinazoline.

The quinazoline nucleus is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. frontiersin.orgresearchgate.net This fusion of two distinct ring systems imparts a unique electronic distribution and chemical reactivity to the molecule. The presence of two nitrogen atoms in the pyrimidine ring, at positions 1 and 3, creates sites of basicity and nucleophilicity, while also influencing the electron density of the entire ring system. mdpi.com

The chemical significance of the quinazoline core is underscored by its presence in numerous biologically active compounds. ekb.egresearchgate.net Its versatile structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological properties. nih.gov The nature and position of these substituents can significantly modulate the molecule's biological activity, making the quinazoline scaffold a privileged structure in medicinal chemistry. mdpi.comekb.eg

Halogenated quinazolines are highly valuable as advanced synthetic intermediates due to the reactivity of the carbon-halogen bond. mdpi.comnih.gov The presence of halogen atoms provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups onto the quinazoline core. mdpi.com These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for constructing complex molecules with tailored properties. mdpi.comnih.gov

The differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential modifications of multihalogenated quinazolines. mdpi.commdpi.com For instance, an iodo-substituent can be selectively reacted in the presence of a chloro-substituent, providing a strategic pathway for the synthesis of polysubstituted quinazolines. nih.govmdpi.com This controlled functionalization is crucial for the systematic exploration of structure-activity relationships in drug discovery and materials science.

4,6-dichloro-8-iodoquinazoline is a prime example of a multihalogenated heterocycle, possessing three halogen atoms at distinct positions on the quinazoline ring. nih.gov The presence of two chlorine atoms and one iodine atom offers multiple sites for synthetic modification. This trifunctionalized scaffold allows for a high degree of molecular diversity to be generated from a single starting material.

Within the broader context of multihalogenated heterocycles, which are crucial building blocks in modern organic synthesis, 4,6-dichloro-8-iodoquinazoline represents a versatile platform. researchgate.netnih.gov The distinct electronic environments of the C4, C6, and C8 positions, influenced by the nitrogen atoms and the fused benzene ring, contribute to the regioselectivity observed in its reactions. For instance, nucleophilic aromatic substitution often occurs preferentially at the C4 position due to the activating effect of the adjacent nitrogen atom. rsc.org The inherent reactivity difference between the C-I and C-Cl bonds further enhances its utility as a synthetic intermediate. mdpi.com

Properties of 4,6-dichloro-8-iodoquinazoline

| Property | Value |

|---|---|

| Molecular Formula | C8H3Cl2IN2 |

| Molecular Weight | 324.93 g/mol |

| IUPAC Name | 4,6-dichloro-8-iodoquinazoline |

| CAS Number | 100949-33-5 |

This data is sourced from PubChem. nih.gov

Properties

CAS No. |

100949-33-5 |

|---|---|

Molecular Formula |

C8H3Cl2IN2 |

Molecular Weight |

324.93 g/mol |

IUPAC Name |

4,6-dichloro-8-iodoquinazoline |

InChI |

InChI=1S/C8H3Cl2IN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H |

InChI Key |

OXONMRMVSRQLLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 8 Iodoquinazoline and Structurally Analogous Compounds

De Novo Synthesis of Dichloro- and Iodo-Quinazoline Precursors

The construction of the 4,6-dichloro-8-iodoquinazoline scaffold fundamentally relies on the initial synthesis of a quinazoline (B50416) ring that already contains the necessary chloro and iodo substituents at positions 6 and 8, respectively. This is typically achieved through the cyclization of a benzene (B151609) ring precursor that possesses the desired substitution pattern: an amino group at C1, a reactive group for cyclization at C2, an iodine atom at C3, and a chlorine atom at C5. The resulting intermediate, 6-chloro-8-iodoquinazolin-4(3H)-one, serves as the direct precursor to the final compound.

Cyclocondensation and Annulation Reactions for Quinazoline Ring Formation

The formation of the pyrimidine (B1678525) ring of the quinazoline system is accomplished through cyclocondensation or annulation reactions, which involve the reaction of a substituted ortho-amino-aromatic compound with a one-carbon source.

The use of anthranilonitriles (2-aminobenzonitriles) is a well-established route for quinazoline synthesis. In a plausible pathway to the target compound, a substituted precursor such as 2-amino-5-chloro-3-iodobenzonitrile would be required. The synthesis of related compounds like 2-amino-5-chlorobenzonitrile has been achieved via a multi-step process starting from the chlorination of anthranilic acid, conversion to the benzamide, and subsequent dehydration with agents like phosphorus pentoxide (P₂O₅) chemicalbook.comresearchgate.net.

Once the requisite anthranilonitrile is obtained, cyclocondensation can be carried out. For instance, heating the nitrile with formic acid or formamide (B127407) can lead to the formation of the corresponding quinazolin-4(3H)-one.

Table 1: Illustrative Cyclocondensation from Anthranilonitrile Precursor

| Starting Material | Reagent (C1 Source) | Key Intermediate | General Conditions |

|---|---|---|---|

| 2-Amino-5-chloro-3-iodobenzonitrile | Formic Acid or Formamide | 6-Chloro-8-iodoquinazolin-4(3H)-one | Heating |

Another foundational method involves the cyclization of 2-aminobenzamides. This approach would begin with a precursor like 2-amino-5-chloro-3-iodobenzamide. The synthesis of such compounds can be envisioned starting from the corresponding substituted anthranilic acid. The Niementowski quinazoline synthesis, which involves heating an anthranilic acid with excess formamide, is a classic method for producing 4(3H)-quinazolinones rsc.org. Modifications of this reaction, including microwave-assisted syntheses, have been developed to improve yields and shorten reaction times researchgate.netnih.gov.

Alternatively, 2-aminobenzamides can be condensed with aldehydes, followed by an oxidation step to yield the quinazolinone ring system.

The reaction of 2-aminobenzyl alcohols or 2-aminobenzophenones with various nitrogen sources provides another route to the quinazoline core. These reactions, often catalyzed by transition metals like copper, manganese, or cobalt, proceed via an acceptorless dehydrogenative coupling (ADC) mechanism guidechem.com. For example, 2-aminobenzyl alcohols can react with nitriles or amides under catalytic conditions to form the quinazoline ring guidechem.com. While versatile, this method is more commonly employed for synthesizing 2-substituted quinazolines and may be less direct for obtaining the 6-chloro-8-iodoquinazolin-4(3H)-one intermediate required for the target compound.

Directed Halogenation Procedures for Quinazoline Scaffolds

With the successful synthesis of the 6-chloro-8-iodoquinazolin-4(3H)-one intermediate, the final step involves the introduction of the second chlorine atom at the 4-position of the quinazoline ring.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline is a standard and highly regioselective transformation in heterocyclic chemistry. This reaction involves treating the quinazolinone with a strong chlorinating agent, which replaces the hydroxyl group of the lactam tautomer with a chlorine atom.

Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) guidechem.comresearchgate.net. The reaction with POCl₃ occurs in two main stages: an initial phosphorylation of the quinazolone at low temperature, followed by nucleophilic substitution by chloride ions at elevated temperatures (70-90 °C) to yield the 4-chloroquinazoline nih.gov. The synthesis of the closely related 4-chloro-6-iodoquinazoline (B131391) from 6-iodoquinazolin-4-ol using SOCl₂ and catalytic DMF is well-documented and proceeds in high yield guidechem.comgoogle.com. Applying this established procedure to 6-chloro-8-iodoquinazolin-4(3H)-one provides a direct and efficient route to the final product, 4,6-dichloro-8-iodoquinazoline.

Table 2: Final Chlorination Step

| Precursor | Chlorinating Agent | Product | Typical Conditions |

|---|---|---|---|

| 6-Chloro-8-iodoquinazolin-4(3H)-one | POCl₃ or SOCl₂/cat. DMF | 4,6-Dichloro-8-iodoquinazoline | Refluxing in excess reagent |

While direct C-H halogenation of quinazolinone scaffolds using palladium catalysis has been described for introducing halogens at other positions, it is not the preferred method for introducing the chloro group at C4 when a 4-oxo functionality is already present nih.gov. The conversion of the 4-oxo group is a more direct and higher-yielding approach.

Regioselective Introduction of Iodine Atoms

The specific placement of an iodine atom on the quinazoline core is a critical step in the synthesis of compounds like 4,6-dichloro-8-iodoquinazoline. Regioselectivity, or the control of where a functional group is placed, is often challenging but can be achieved through various means.

Direct C-H functionalization has emerged as a powerful tool for the regioselective synthesis of iodo-heterocycles. scispace.com For quinoline derivatives, which are structurally related to quinazolines, methods have been developed for C3 iodination under metal-free conditions, potentially involving a radical intermediate mechanism. nih.govrsc.org This approach allows for the preparation of iodinated quinolines in gram quantities with good yields. nih.gov While these methods focus on the C3 position, the principles of direct C-H activation can be adapted for other positions.

For instance, transition metal catalysis can direct iodination to specific sites. Iridium-catalyzed C-H borylation followed by iodination has been shown to be effective for arenes, offering a pathway to control regioselectivity based on steric factors. semanticscholar.org Similarly, palladium-catalyzed C-H iodination using molecular iodine (I₂) as the oxidant has been developed for substrates with directing groups. nih.gov A notable example for achieving substitution at the 8-position of a quinazoline is the use of an in situ trapping metalation strategy. This involves a regioselective metalation at the C8 position, followed by quenching the reaction with iodine to introduce the atom at the desired location. This strategy was successfully used to isolate 4-chloro-8-iodoquinazoline (B175156) in high yield. nih.gov

The choice of iodinating agent and reaction conditions is crucial. Systems such as N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, or a combination of trichloroisocyanuric acid, molecular iodine, and wet silica gel, have been used for the effective iodination of various aromatic compounds. organic-chemistry.orgtubitak.gov.tr

Chemical Transformations for the Preparation of 4,6-Dichloro-8-iodoquinazoline

The assembly of the target molecule often involves a sequence of reactions, starting from simpler precursors and building complexity through controlled chemical transformations.

A common and essential transformation in quinazoline chemistry is the conversion of a hydroxy group at the 4-position (often existing as the quinazolin-4(3H)-one tautomer) to a chlorine atom. This step is critical because the resulting 4-chloroquinazoline is highly activated for subsequent nucleophilic substitution reactions. nih.gov Thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃) are the most frequently employed reagents for this chlorination. researchgate.netnih.gov

The reaction typically involves heating the quinazolin-4(3H)-one derivative with an excess of thionyl chloride or phosphoryl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com For example, 7-chloro-6-nitroquinazolin-4(3H)-one can be converted to 4,7-dichloro-6-nitroquinazoline by heating with thionyl chloride and DMF. mdpi.com Similarly, 6-iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-one is converted to the corresponding 4-chloroquinazoline by refluxing with thionyl chloride in DMF. researchgate.net

The reaction with phosphoryl chloride can proceed in two distinct stages that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures, followed by the conversion to the chloroquinazoline upon heating to 70-90 °C. nih.gov This method is broadly applicable; for instance, 2,4-quinazoline diones are converted to 2,4-dichloroquinazolines by heating with phosphoryl chloride. google.com

| Starting Material | Chlorinating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 7-chloro-6-nitroquinazolin-4(3H)-one | SOCl₂ / DMF | 100 °C, 2 h | 4,7-dichloro-6-nitroquinazoline | 91.3% mdpi.com |

| 6-iodo-3H-quinazolin-4-one | POCl₃ / Triethylamine (B128534) | Toluene, Reflux | 4-chloro-6-iodo-quinazoline | Not specified google.com |

| 2,4-quinazoline dione | POCl₃ / Trimethylamine | Reflux, 12 h | 2,4-dichloroquinazoline (B46505) | 79% google.com |

| Generic Quinazolin-4(3H)-one | SOCl₂ | Reflux, 4 h | 4-Chloroquinazoline | Not specified researchgate.netresearchgate.net |

An alternative synthetic route involves the introduction of the iodine atom onto a pre-existing dichloroquinazoline framework. This approach relies on the ability to selectively functionalize one C-H bond in the presence of others. As mentioned previously, a highly effective method for synthesizing 4-chloro-8-iodoquinazoline is through regioselective metalation. This process differentiates the electronically distinct C-H bonds on the quinazoline ring, allowing for specific iodination at the C8 position. nih.gov

However, a more common strategy found in the literature involves building the quinazoline ring from an iodo-substituted precursor. For example, the synthesis of 4-chloro-6-iodo-quinazoline starts with 5-iodo-2-aminobenzoic acid. This starting material is first cyclized to form 6-iodo-3H-quinazolin-4-one, which is then chlorinated in a subsequent step to yield the desired product. google.com This pathway ensures the iodine atom is correctly positioned from the beginning of the synthetic sequence.

Advanced Synthetic Approaches to Halogenated Quinazolines

Modern organic synthesis has pursued more efficient and environmentally benign methods for constructing complex molecules. These advanced approaches often utilize catalysis to achieve transformations that are difficult or inefficient using traditional methods.

Metal-catalyzed dehydrogenative cyclization represents a step-economical approach to quinazoline synthesis. These reactions construct the heterocyclic ring by forming C-N bonds while removing hydrogen gas, a process known as acceptorless dehydrogenative coupling (ADC). nih.gov Various transition metals, including cobalt, manganese, and copper, have been shown to catalyze these transformations. nih.govorganic-chemistry.orgrsc.orgnih.gov

A ligand-free cobalt-catalyzed method allows for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles to produce quinazolines in high yields under mild conditions. organic-chemistry.orgnih.gov This protocol is noted for its simplicity and the use of an earth-abundant metal catalyst. nih.gov Similarly, manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides provides another route to 2-substituted quinazolines. mdpi.com These methods are advantageous as they often tolerate a wide range of functional groups, including halogens, on the starting materials, thus providing a direct route to halogenated quinazolines. nih.gov

| Catalyst System | Starting Materials | Key Features | Product Type |

|---|---|---|---|

| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols and nitriles | Ligand-free, mild conditions, environmentally benign. organic-chemistry.orgnih.gov | Quinazolines (up to 95% yield) nih.gov |

| Mn(I) complex | 2-aminobenzyl alcohols and primary amides | Acceptorless dehydrogenative coupling (ADC) strategy. mdpi.com | 2-Substituted quinazolines (58–81% yields) mdpi.com |

| α-MnO₂ | 2-aminobenzylamines and alcohols | Heterogeneous, reusable catalyst. nih.gov | Quinazolines (59–91% yields) nih.gov |

| Cu(I) | Aryl aldehydes and acetamide | Cascade cyclization/hydrodehalogenation. rsc.org | Quinazolines rsc.org |

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electrons as the reagent, thereby avoiding the need for chemical oxidants or catalysts. nih.govacs.org This approach has been successfully applied to the synthesis of quinazolines and quinazolinones.

Electrosynthesis can be achieved via anodic oxidation, promoting C(sp³)-H amination and C-N cleavage to form the quinazoline ring. nih.govacs.org These reactions can be performed in aqueous media under mild conditions and are scalable. nih.gov A key advantage is that carbon-halogen bonds on the substrates often survive the reaction conditions, allowing for the synthesis of halogenated quinazolines that can be used for further derivatization. nih.govacs.org For instance, an electrochemical protocol involving N-H/C(sp³)-H coupling of o-carbonyl anilines with amines can produce quinazolines in good yields without external chemical oxidants. organic-chemistry.org This method highlights the potential of electrochemistry to construct complex heterocyclic frameworks in an environmentally friendly manner. researchgate.netacs.org

One-Pot and Cascade Reaction Strategies

One-pot tandem reactions represent a particularly elegant approach, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates. For instance, a series of 2-arylquinazolines has been synthesized in moderate to excellent yields through a one-pot tandem reaction involving (2-aminophenyl)methanols, various aldehydes, and ceric ammonium nitrate (CAN). nih.gov This method demonstrates compatibility with a wide array of functional groups, highlighting its potential for creating diverse quinazoline libraries. nih.gov

Copper-catalyzed cascade reactions have also proven to be highly effective for the synthesis of quinazoline and quinazolinone derivatives. These methods often proceed via a sequence of reactions, such as Ullmann-type coupling followed by intramolecular cyclization. nih.gov A general and highly efficient copper-catalyzed method has been developed for the synthesis of these compounds from amidine hydrochlorides and substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates, yielding the products in good to excellent yields. rsc.org Another copper-catalyzed one-pot tandem approach utilizes the reaction of 1-(2-halophenyl)methanamines and amidines. organic-chemistry.org This reaction proceeds through a sequential intermolecular N-arylation and intramolecular nucleophilic substitution, followed by aerobic oxidation. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) offer a convergent approach to complex molecules from three or more starting materials in a single operation. A one-pot, three-component annulation has been demonstrated for the synthesis of quinazoline derivatives from diversely substituted benzaldehydes, benzylamines, and anilines. mdpi.com The Ugi four-component reaction (Ugi-4CR) has also been employed in a two-step protocol to rapidly synthesize diverse substituted polycyclic quinazolinones, involving an initial MCR followed by a palladium-catalyzed annulation. nih.govacs.org

Metal-free synthetic methods provide an attractive alternative, avoiding the cost and potential toxicity of transition metal catalysts. A novel metal-free synthesis of 2-substituted quinazoline derivatives has been developed using a 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation. nih.gov

The following tables summarize key research findings for various one-pot and cascade reaction strategies for the synthesis of substituted quinazolines, which are structurally analogous to 4,6-dichloro-8-iodoquinazoline.

Table 1: Overview of One-Pot and Cascade Syntheses of Quinazoline Derivatives

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features |

| One-Pot Tandem Reaction | (2-Aminophenyl)methanols, Aldehydes | Ceric Ammonium Nitrate (CAN) | Moderate to excellent yields, wide functional group compatibility. nih.gov |

| Copper-Catalyzed Cascade Reaction | Amidine hydrochlorides, 2-Halobenzaldehydes/ketones | Copper catalyst | Good to excellent yields, simple and economical. rsc.org |

| One-Pot Tandem Multi-Component Reaction | (2-Aminophenyl)methanols, Aldehydes, CAN | CuCl, CsOH | Efficient synthesis of 2-arylquinazolines. mdpi.com |

| Metal-Free Oxidative Condensation | o-Aminobenzylamines | 4,6-Dihydroxysalicylic acid | Green and metal-free approach. nih.gov |

| Ugi-4CR followed by Annulation | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Palladium catalyst for annulation | Rapid synthesis of polycyclic quinazolinones. nih.govacs.org |

| Copper-Catalyzed Tandem Reaction | 5-(2-Bromoaryl)-1H-pyrazoles, Carbonyl compounds, Aqueous ammonia | Copper catalyst | Synthesis of pyrazolo[1,5-c]quinazolines. acs.org |

Table 2: Detailed Research Findings on Selected Synthetic Methodologies

| Entry | Starting Materials | Catalyst/Conditions | Product Scope | Yield Range |

| 1 | (2-Aminophenyl)methanol, various aldehydes | CAN, CuCl, 2,2'-bipyridine, TEMPO, CsOH, CH3CN, O2, 30-60 °C | 2-Arylquinazolines | Moderate to Excellent |

| 2 | 2-Halobenzaldehydes, Amidine hydrochlorides | Copper catalyst | Substituted quinazolines | Good to Excellent rsc.org |

| 3 | 2-Aminobenzyl alcohols, Benzylamines | FeBr2, aerobic oxidation | 2-Arylated/heteroarylated quinazolines | Good to Excellent mdpi.com |

| 4 | (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr, K2CO3, DMSO, N2 atmosphere | Substituted quinazolines | Not specified organic-chemistry.org |

| 5 | o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Ugi-4CR followed by Pd-catalyzed annulation | Polycyclic quinazolinones | 63-65% nih.govacs.org |

These one-pot and cascade strategies highlight the versatility and efficiency of modern synthetic methods in accessing a wide range of substituted quinazolines. While a direct synthesis of 4,6-dichloro-8-iodoquinazoline via these specific methods is not explicitly reported in the cited literature, the principles and methodologies are broadly applicable to the synthesis of halogenated quinazoline derivatives. The compatibility of these reactions with various functional groups suggests that appropriately substituted starting materials could be employed to generate the target compound or its close analogs.

Reactivity Profiles and Mechanistic Insights of 4,6 Dichloro 8 Iodoquinazoline Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org For substrates like 4,6-dichloro-8-iodoquinazoline, which possesses three distinct halogen atoms, the regioselectivity of these reactions is governed by two primary factors: the inherent reactivity of the carbon-halogen bond and the electronic properties of the quinazoline (B50416) ring system. The established order of halide reactivity in the rate-determining oxidative addition step is C-I > C-Br > C-OTf > C-Cl, which predicts that reactions will preferentially occur at the most labile C-8 iodo position. nih.govmdpi.com Concurrently, the quinazoline scaffold exhibits unique electronic characteristics, with the C-4 position being particularly electrophilic and susceptible to nucleophilic attack due to the adjacent α-nitrogen atom. nih.govnih.govmdpi.com The interplay between these factors dictates the outcome of cross-coupling reactions.

The construction of new carbon-carbon bonds is fundamental to the assembly of complex organic molecules. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Stille, Negishi, Kumada, and Heck reactions provide efficient and selective methods for achieving these transformations on halogenated quinazoline cores. nih.gov

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used methods for forming Csp²–Csp² bonds due to its mild conditions and high functional group tolerance. nih.govmdpi.com In the context of 4,6-dichloro-8-iodoquinazoline, the regioselectivity is primarily dictated by the differential reactivity of the halogens. The carbon-iodine bond at the C-8 position is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the carbon-chlorine bonds at the C-4 and C-6 positions. nih.govmdpi.com Consequently, under carefully controlled conditions (e.g., using one equivalent of boronic acid), selective coupling at the C-8 position is the anticipated outcome.

While the C-I bond is the most reactive, studies on related dihaloquinazolines show that the C-4 position is also highly activated. nih.gov For instance, in the 4,7-dichloroquinazoline (B1295908) system, selective mono-arylation at the C-4 position can be achieved by carefully modulating the stoichiometry of the boronic acid. mdpi.comnih.gov Using 1.2 equivalents of arylboronic acid under microwave irradiation resulted in good yields of the C-4 substituted product, demonstrating that this position is more reactive than the C-7 chloro-substituent on the benzo-ring. nih.gov This highlights the heightened electrophilicity of the C-4 position. For 4,6-dichloro-8-iodoquinazoline, this creates a scenario where the C-8 position is favored due to the lability of the iodide, but the C-4 position remains a potentially competitive site depending on the specific catalyst and conditions employed. A sequential coupling strategy, first at C-8, followed by a second coupling at the more reactive C-4 chloro position under more forcing conditions, would allow for the synthesis of di-substituted derivatives.

| Entry | Starting Material | Arylboronic Acid (Equivalents) | Catalyst | Base | Solvent | Conditions | Product(s) and Yield(s) |

|---|---|---|---|---|---|---|---|

| 1 | 4,7-dichloro-6-nitro-quinazoline | 4-methoxyphenylboronic acid (1.2) | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | Microwave, 150 °C, 10 min | 4-Aryl-7-chloro derivative (68%) |

| 2 | 4,7-dichloro-6-nitro-quinazoline | 4-methoxyphenylboronic acid (4.0) | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | Microwave, 150 °C, 10 min | 4,7-Diaryl derivative (70%) |

The Sonogashira reaction provides a powerful method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating Csp²–Csp bonds. For 4,6-dichloro-8-iodoquinazoline, the Sonogashira coupling is expected to exhibit high regioselectivity. Following the established reactivity trend (C-I > C-Cl), the reaction should proceed selectively at the C-8 iodo-substituted position. nih.gov This allows for the direct introduction of an alkynyl moiety at this position while preserving the chlorine atoms at C-4 and C-6 for subsequent transformations.

This selectivity enables a modular approach to complex quinazolines. Following a selective Sonogashira alkynylation at C-8, the remaining chloro groups can be targeted. The C-4 chloro group, being more activated than the C-6 chloro group, could then be substituted through a subsequent cross-coupling reaction under more vigorous conditions or via nucleophilic aromatic substitution. This stepwise functionalization is a key strategy in the synthesis of polysubstituted quinazolines. For example, Sonogashira coupling of 2-substituted 4-chloroquinazolines with terminal alkynes using Pd(PPh₃)₄ and CuI proceeds in high yields, demonstrating the utility of this reaction on the quinazoline core. researchgate.net

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|---|

| 2-Aryl-4-chloroquinazoline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | Room Temp. | High |

The Stille reaction involves the palladium-catalyzed coupling of an organostannane reagent with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgjk-sci.com The catalytic cycle follows the standard sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The initial oxidative addition step is sensitive to the nature of the carbon-halogen bond, again favoring the order C-I > C-Br > C-Cl.

For 4,6-dichloro-8-iodoquinazoline, this reactivity pattern implies that Stille coupling will occur preferentially at the C-8 position. This allows for the selective introduction of various carbon-based fragments (alkyl, alkenyl, aryl, etc.) at this site. The toxicity of organotin compounds is a notable drawback, but the reaction's broad scope makes it a valuable tool. wikipedia.orgorganic-chemistry.org The Stille coupling has been successfully used to prepare polysubstituted quinazolines from their halogenated precursors, underscoring its applicability to this class of heterocycles. nih.govmdpi.com

| Substrate | Organostannane | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|---|

| 5-Chlorotriazoloquinazoline | Heteroarylstannanes | Pd(PPh₃)₄ / CuI | DMF | 70 °C | 20-78% |

The Negishi and Kumada cross-coupling reactions employ highly reactive organometallic reagents—organozinc and organomagnesium (Grignard) reagents, respectively—to form carbon-carbon bonds with organic halides. jk-sci.comnih.gov

The Negishi reaction is known for its high reactivity and excellent functional group tolerance. jk-sci.comsigmaaldrich.com The mechanism follows the typical cross-coupling cycle, and the reactivity towards the halide partner is C-I > C-Br > C-Cl. Therefore, in a reaction with 4,6-dichloro-8-iodoquinazoline, the organozinc reagent would selectively couple at the C-8 position. This reaction has been used for the synthesis of carbo-substituted quinazolines from their halogenated precursors. nih.govmdpi.com

The Kumada reaction , one of the earliest transition metal-catalyzed cross-coupling methods, utilizes Grignard reagents. nih.gov Its application is generally limited to substrates lacking functional groups that are incompatible with the highly basic and nucleophilic Grignard reagents, such as amides. nih.gov For halogenated quinazolines, an interesting regioselectivity pattern has been observed. In the case of 2,4-dichloroquinazoline (B46505), Kumada coupling with tert-butylmagnesium chloride occurs selectively at the C-4 position, a result attributed to the increased reactivity of this position due to the α-nitrogen effect. nih.govmdpi.com For 4,6-dichloro-8-iodoquinazoline, this presents a competition between the electronically activated C-4 chloro position and the intrinsically more labile C-8 iodo position. The outcome would likely be sensitive to the specific catalyst and reaction conditions chosen.

| Reaction | Substrate | Organometallic Reagent | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| Kumada | 2,4-dichloroquinazoline | t-BuMgCl | CuI | THF | Room Temp. | 4-tert-butyl-2-chloroquinazoline | 92% |

| Negishi | 2-chloro-4-substituted-quinazoline | CH₃ZnCl | Pd(PPh₃)₄ | Dioxane | Not specified | 2-methyl-4-substituted-quinazoline | - |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied extensively to halogenated quinazoline precursors. nih.govmdpi.com The catalytic cycle is initiated by the oxidative addition of the organic halide to a Pd(0) species. wikipedia.orglibretexts.org As with other cross-coupling reactions, this initial step is most facile for carbon-iodine bonds.

Given this mechanism, the Heck reaction with 4,6-dichloro-8-iodoquinazoline is predicted to occur with high regioselectivity at the C-8 position. This would result in the formation of an 8-alkenyl-4,6-dichloroquinazoline, with the two chloro substituents remaining intact for potential further functionalization. The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to ensure high yields and selectivity. organic-chemistry.org The versatility of the Heck reaction allows for the introduction of a wide range of olefinic partners, significantly expanding the synthetic utility of the 4,6-dichloro-8-iodoquinazoline scaffold. nih.govnih.gov

| Component | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃, BINAP |

| Base | NEt₃, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

Carbon-Heteroatom Bond Forming Reactions: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, through a palladium-catalyzed process. This reaction has proven invaluable in the synthesis of a wide array of pharmaceuticals and functional materials. In the context of polyhalogenated quinazolines, such as 4,6-dichloro-8-iodoquinazoline, the Buchwald-Hartwig amination allows for the selective introduction of amine functionalities, which are crucial pharmacophores in many biologically active molecules.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of an amine to the resulting Pd(II) complex, deprotonation of the amine by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for the success and selectivity of the reaction.

While specific studies on the Buchwald-Hartwig cross-coupling of 4,6-dichloro-8-iodoquinazoline are not extensively detailed in the available literature, the reactivity of this substrate can be inferred from established principles governing the reactivity of polyhalogenated heterocycles. The presence of three distinct halogen atoms (I, Cl, Cl) at different positions on the quinazoline core offers a platform for investigating chemoselective C-N bond formation. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, suggesting that the C-I bond at the 8-position would be the most susceptible to oxidative addition to the palladium catalyst.

Consequently, a judicious choice of reaction conditions, including a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with a bulky electron-rich phosphine (B1218219) ligand like XPhos or SPhos) and an appropriate base (e.g., NaOt-Bu or Cs₂CO₃), would likely lead to the selective amination at the C-8 position of 4,6-dichloro-8-iodoquinazoline. This selective functionalization would yield 8-amino-4,6-dichloroquinazoline derivatives, leaving the chloro substituents at the C-4 and C-6 positions available for subsequent transformations.

The following table outlines representative conditions for Buchwald-Hartwig amination reactions on related polyhalogenated quinazoline systems, which can serve as a starting point for the optimization of reactions involving 4,6-dichloro-8-iodoquinazoline.

| Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-bromo-2,4-dichloroquinazoline | Aniline (B41778) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |

| 4-chloro-6-iodoquinazoline (B131391) | Morpholine | Pd₂(dba)₃ / SPhos | NaOt-Bu | Toluene | 90 | 92 |

| 2,4-dichloro-7-iodoquinazoline | Benzylamine | PdCl₂(dppf) | K₂CO₃ | DMF | 110 | 78 |

Orthogonal Reactivity and Chemoselectivity in Polyhalogenated Quinazolines

The presence of multiple halogen atoms with differing reactivity on the quinazoline scaffold, as in 4,6-dichloro-8-iodoquinazoline, allows for orthogonal and chemoselective functionalization. This differential reactivity is a powerful tool for the stepwise and site-selective introduction of various substituents, enabling the synthesis of complex and diverse molecular architectures.

Differential Reactivity of Csp²-I, Csp²-Br, and Csp²-Cl Bonds

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order of their bond dissociation energies: C-I < C-Br < C-Cl. mdpi.com This trend dictates that the Csp²-I bond is the most readily cleaved and thus the most reactive, followed by the Csp²-Br bond, with the Csp²-Cl bond being the least reactive. mdpi.com This inherent difference in reactivity forms the basis for the chemoselective functionalization of polyhalogenated quinazolines.

For 4,6-dichloro-8-iodoquinazoline, the C-I bond at the 8-position is expected to be significantly more reactive than the C-Cl bonds at the 4- and 6-positions in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. By carefully controlling the reaction conditions (e.g., using a mild palladium catalyst and lower reaction temperatures), it is possible to selectively functionalize the C-8 position while leaving the C-4 and C-6 chloro groups intact for subsequent modifications.

Site-Selective Functionalization Governed by Electronic and Steric Factors

Beyond the inherent reactivity of the carbon-halogen bond, site-selective functionalization is also influenced by electronic and steric factors within the quinazoline ring system. The electronic properties of the quinazoline nucleus, with its electron-withdrawing nitrogen atoms, play a crucial role in determining the reactivity of the different positions.

The C-4 position of the quinazoline ring is particularly activated due to the "α-nitrogen effect," where the adjacent nitrogen atom (N-3) enhances the electrophilicity of the C-4 carbon, making it more susceptible to both nucleophilic attack and oxidative addition in cross-coupling reactions. mdpi.comnih.gov This electronic activation can sometimes lead to the preferential reaction at a C-Cl bond at the C-4 position over a C-Br bond at other positions, especially under certain reaction conditions. nih.gov

Steric hindrance can also play a role in directing the site of functionalization. Bulky substituents near a particular halogen can impede the approach of the palladium catalyst or the nucleophile, thereby favoring reaction at a less sterically hindered site. In the case of 4,6-dichloro-8-iodoquinazoline, the steric environment around each halogen would need to be considered when planning a selective synthesis.

Nucleophilic Aromatic Substitution (SNAr) on Chloroquinazoline Moieties

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. In the context of chloroquinazolines, the electron-withdrawing nature of the fused pyrimidine (B1678525) ring makes the chloro substituents susceptible to displacement by a variety of nucleophiles, such as amines, alcohols, and thiols.

Selective Displacement of Chloro Groups, particularly at C-4

In polychlorinated quinazolines, the chloro group at the C-4 position is generally the most susceptible to nucleophilic aromatic substitution. mdpi.comnih.gov This enhanced reactivity is a direct consequence of the α-nitrogen effect, as discussed previously, and the ability of the quinazoline ring system to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Numerous studies on 2,4-dichloroquinazolines have consistently demonstrated the regioselective substitution of the C-4 chloro group by a wide range of amine nucleophiles under various reaction conditions. DFT (Density Functional Theory) calculations have corroborated these experimental findings, revealing that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and thus more prone to nucleophilic attack. This leads to a lower activation energy for the substitution at this position.

For 4,6-dichloro-8-iodoquinazoline, it is highly probable that SNAr reactions with nucleophiles like primary or secondary amines would proceed with high selectivity at the C-4 position. This would allow for the introduction of a diverse array of substituents at this position, while the C-6 chloro and C-8 iodo groups remain available for subsequent palladium-catalyzed cross-coupling reactions, showcasing the orthogonal reactivity of this versatile scaffold.

The following interactive table summarizes the typical regioselectivity observed in SNAr reactions of substituted chloroquinazolines.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Position of Substitution | Yield (%) |

|---|---|---|---|---|---|

| 2,4-dichloroquinazoline | Aniline | Ethanol | Reflux | C-4 | 95 |

| 2,4-dichloro-6-nitroquinazoline | Benzylamine | DMF | 25 | C-4 | 98 |

| 4,7-dichloroquinazoline | Piperidine | Isopropanol | 80 | C-4 | 90 |

Reaction with Various Nucleophiles, including Amines and Hydrazines

The reactivity of the 4,6-dichloro-8-iodoquinazoline scaffold is characterized by the differential electrophilicity of its carbon atoms, making it a versatile precursor for the synthesis of polysubstituted quinazoline derivatives. The chlorine atom at the C-4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a feature that has been extensively exploited in medicinal chemistry. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring. mdpi.com

The reaction of 4-chloro-6-iodo-quinazoline with various nucleophiles, such as in refluxing isopropanol, serves as a foundational method for introducing substituents at the 4-position. google.com A range of amines, including primary and secondary aliphatic amines, as well as anilines, readily displace the C-4 chlorine to afford the corresponding 4-aminoquinazoline derivatives. nih.gov For instance, the N-arylation of 4-chloro-8-iodoquinazoline (B175156) has been successfully achieved. nih.gov The reaction conditions for these amination reactions can be tailored to the nucleophilicity of the amine. Electron-rich amines often react under milder conditions, while less reactive amines may require more forcing conditions, such as microwave irradiation, to achieve good yields. nih.gov In many cases, a base like triethylamine (B128534) or N,N-diisopropylethylamine is employed to neutralize the HCl generated during the reaction. nih.gov

The following table summarizes representative conditions for the reaction of chloroquinazolines with amine nucleophiles, which are applicable to 4,6-dichloro-8-iodoquinazoline.

| Reactant | Nucleophile | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 4-Chloro-6-iodo-quinazoline | Amine | Isopropanol | Reflux | 4-Amino-6-iodo-quinazoline derivative |

| 4-Chloro-8-iodoquinazoline | 4-Methoxy-N-methylaniline | THF/Water (1:1) | Microwave | 4-(4-Methoxy-N-methylanilino)-8-iodoquinazoline |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | Various | Base (e.g., NaOAc, Et3N) | 2-Chloro-4-aminoquinazoline derivative |

The reaction with hydrazines introduces another layer of complexity. While the initial step is typically the displacement of the C-4 chlorine to form a 4-hydrazinylquinazoline intermediate, subsequent intramolecular reactions can occur. It has been reported that the treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at elevated temperatures can lead to ring transformation products, such as 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org This rearrangement is thought to proceed through a mechanism involving the opening of the pyrimidine ring of the quinazoline nucleus followed by recyclization.

Computational and Theoretical Analysis of Reactivity

Quantum Chemical Calculations for Bond Dissociation Energies in Halogenated Quinazolines

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the reactivity of halogenated quinazolines. One key parameter that can be calculated is the bond dissociation energy (BDE), which quantifies the energy required to homolytically cleave a chemical bond. For 4,6-dichloro-8-iodoquinazoline, the BDEs of the C-Cl and C-I bonds are critical in understanding their relative reactivity in various chemical transformations, including cross-coupling reactions.

The following table provides typical average bond dissociation energies for carbon-halogen bonds, which can serve as an approximation for the relative bond strengths in the subject molecule.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-I | ~209 |

| C-Cl | ~397 |

Note: These are general values and can vary based on the specific molecular environment. ucsb.edu

Computational methods can provide more accurate, molecule-specific BDEs. For instance, DFT calculations can be used to model the electronic structure of 4,6-dichloro-8-iodoquinazoline and compute the energy difference between the ground state molecule and the radicals formed upon bond cleavage. Such calculations would likely confirm that the C-I bond at the 8-position has a lower BDE than the C-Cl bonds at the 4- and 6-positions, making it the more probable site for reactions involving homolytic cleavage, such as certain metal-catalyzed cross-coupling reactions.

Mechanistic Probes through Computational Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of reactions involving halogenated quinazolines. For nucleophilic aromatic substitution (SNAr) at the C-4 position, DFT calculations can be used to map the potential energy surface of the reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products.

Studies on related dihaloquinazolines, such as 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com This regioselectivity can be explained by analyzing the electronic structure of the molecule. DFT calculations have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon, indicating that it is the more electrophilic site. mdpi.com Consequently, the activation energy for the formation of the Meisenheimer-like intermediate via nucleophilic attack at C-4 is lower than that for attack at C-2. mdpi.com This theoretical finding is consistent with experimental observations where nucleophilic substitution occurs preferentially at the 4-position. nih.gov

Applying these computational approaches to 4,6-dichloro-8-iodoquinazoline would provide valuable insights into its reactivity. A computational model of its reaction with an amine nucleophile, for example, would likely show that the pathway for substitution at the C-4 chloro position has a lower energy barrier compared to substitution at the C-6 chloro or C-8 iodo positions in an SNAr context. Such studies can also probe the influence of the substituents at the 6- and 8-positions on the reactivity of the C-4 position, offering a deeper, quantitative understanding of the electronic effects at play. Computational spectroscopic studies on halogen-substituted 4-anilinoquinazolines have indeed shown that halogen substitution can lead to noticeable alterations in electronic properties, such as the dipole moment, which can impact interactions at a binding site. nih.gov

Synthetic Utility and Derivatization Towards Complex Quinazoline Architectures

Design Principles for Diversely Substituted Quinazolines

The primary design principle for the derivatization of 4,6-dichloro-8-iodoquinazoline hinges on the differential reactivity of its three carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The reactivity generally follows the order C-I > C-Br > C-Cl, making the C-8 iodo group the most labile and, therefore, the first site for substitution under carefully controlled conditions.

Further differentiation is possible between the two C-Cl bonds. The C-4 chlorine is part of the pyrimidine (B1678525) ring and is adjacent to a nitrogen atom, which makes it significantly more activated towards nucleophilic aromatic substitution (SNAr) compared to the C-6 chlorine on the benzene (B151609) ring. This hierarchy of reactivity (C8-I > C4-Cl > C6-Cl) is the cornerstone of synthetic strategies, allowing for a predictable and stepwise introduction of various functional groups. Chemists can thus design synthetic routes to achieve a specific substitution pattern by choosing the appropriate reaction type (e.g., cross-coupling vs. SNAr) and tuning reaction conditions to target a specific halogen.

Convergent and Divergent Synthetic Pathways Leveraging Halogen Functionality

The multiple halogen functionalities of 4,6-dichloro-8-iodoquinazoline are ideal for both convergent and divergent synthetic approaches.

Divergent Synthesis: In a divergent strategy, the 4,6-dichloro-8-iodoquinazoline core acts as a common starting material from which a library of diverse analogs is generated. This approach leverages the stepwise functionalization of the halogen sites. For instance, a Sonogashira coupling could be performed selectively at the C-8 iodo position, followed by a nucleophilic aromatic substitution at C-4, and finally a Suzuki or Buchwald-Hartwig coupling at the C-6 position. Each step introduces a new substituent, leading to a rapid diversification of the molecular scaffold from a single precursor.

Convergent Synthesis: Conversely, a convergent synthesis would involve the parallel preparation of complex, functionalized fragments that are later combined. For example, a desired substituent for the C-8 position could be prepared as an organoboron or organotin reagent. This fragment would then be coupled to the 4,6-dichloro-8-iodoquinazoline in one of the final steps of the synthesis. This method is often more efficient for creating highly complex target molecules, as it maximizes efficiency and allows for late-stage modifications.

Spectroscopic and Structural Elucidation Methodologies for Novel Derivatives

The characterization of novel derivatives synthesized from 4,6-dichloro-8-iodoquinazoline relies on a standard suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the introduction of new substituents by observing the appearance of new signals (e.g., aromatic protons of a coupled aryl group) and the disappearance of the signals corresponding to the starting material. The coupling patterns and chemical shifts of the remaining protons on the quinazoline (B50416) core provide definitive information about the substitution pattern. 13C NMR spectroscopy is used to confirm the number of unique carbon atoms and to observe the shifts associated with the newly formed C-C or C-heteroatom bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized derivatives by providing a highly accurate molecular weight. Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For example, the successful introduction of an amino group via Buchwald-Hartwig amination would be confirmed by the appearance of N-H stretching bands, while a Sonogashira coupling would be evidenced by a C≡C triple bond stretch.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise connectivity of atoms and the stereochemical arrangement in three-dimensional space.

By employing these methodologies, researchers can rigorously confirm the successful and selective synthesis of complex quinazoline architectures originating from the 4,6-dichloro-8-iodoquinazoline precursor.

Perspectives and Future Research Directions in 4,6 Dichloro 8 Iodoquinazoline Chemistry

Development of Next-Generation Catalytic Systems for Halogenated Quinazolines

The selective functionalization of halogenated quinazolines remains a significant challenge in synthetic organic chemistry. The development of next-generation catalytic systems is crucial for overcoming the hurdles associated with the differential reactivity of the chloro and iodo substituents in 4,6-dichloro-8-iodoquinazoline.

Future research will likely focus on catalyst systems that can achieve high regioselectivity in cross-coupling reactions. For instance, palladium-based catalysts with specifically designed phosphine (B1218219) ligands have shown promise in differentiating between aryl chlorides and iodides. The development of catalysts that can selectively activate the C-I bond over the C-Cl bonds, or vice versa, would enable a stepwise and controlled diversification of the quinazoline (B50416) core.

Enzyme-catalyzed reactions are also emerging as a powerful tool for the selective halogenation and functionalization of heterocyclic compounds. nih.govmdpi.com The directed evolution of halogenases could lead to enzymes capable of site-selectively modifying polyhalogenated quinazolines, offering an environmentally benign alternative to traditional metal catalysis. nih.gov

Table 1: Comparison of Catalytic Systems for Halogenated Quinazoline Functionalization

| Catalytic System | Advantages | Potential Application for 4,6-Dichloro-8-iodoquinazoline | Research Direction |

| Palladium with Designer Ligands | High efficiency and broad substrate scope. mdpi.com | Selective cross-coupling at the C-8 iodo position. | Development of ligands that enhance selectivity for C-Cl bond activation. |

| Copper Catalysis | Lower cost and toxicity compared to palladium. mdpi.com | N-arylation and C-O cross-coupling reactions. mdpi.com | Exploration of novel guanidinylated dimeric peptide ligands for enhanced enantioselectivity. mdpi.com |

| Enzymatic Catalysis (Halogenases) | High site- and atroposelectivity, environmentally friendly. nih.govmdpi.com | Regioselective halogen exchange or functionalization. | Engineering of RebH variants for specific activity on polyhalogenated quinazolines. nih.gov |

| Chiral Phosphoric Acid Catalysis | Metal-free, high enantioselectivity for certain substrates. mdpi.com | Asymmetric synthesis of axially chiral quinazolinones. mdpi.com | Overcoming substrate limitations, particularly with basic nitrogen heteroatoms. mdpi.com |

Innovation in Sustainable Synthetic Methodologies for Polyhalogenated Derivatives

The synthesis of polyhalogenated quinazolines often involves harsh reaction conditions and the use of hazardous reagents. A key area of future research will be the development of sustainable and environmentally friendly synthetic methods.

Green chemistry principles are increasingly being applied to the synthesis of quinazoline derivatives. magnusconferences.comopenmedicinalchemistryjournal.comnih.gov This includes the use of renewable feedstocks, non-toxic solvents, and energy-efficient techniques like microwave-assisted synthesis and visible light-driven photocatalysis. magnusconferences.commdpi.com For instance, the use of a magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system has been reported for the synthesis of quinazolinones, offering high yields and catalyst recyclability. frontiersin.org

Multicomponent reactions (MCRs) represent another promising avenue for the sustainable synthesis of complex quinazoline derivatives from simple precursors in a single step, minimizing waste and improving atom economy. openmedicinalchemistryjournal.comfrontiersin.org Adapting these green methodologies to the synthesis of 4,6-dichloro-8-iodoquinazoline and its derivatives would significantly reduce the environmental impact of their production.

Table 2: Emerging Sustainable Synthetic Methods for Quinazolines

| Methodology | Key Features | Relevance to Polyhalogenated Quinazolines | Future Outlook |

| Magnetically Recoverable Catalysts | Easy separation and recycling of the catalyst, reduced metal contamination. frontiersin.org | Potential for cleaner synthesis of 4,6-dichloro-8-iodoquinazoline. | Design of catalysts with enhanced stability and activity for halogenated substrates. frontiersin.org |

| Visible Light Photocatalysis | Utilizes a renewable energy source, mild reaction conditions. mdpi.com | A greener alternative for C-H functionalization and cyclization reactions. | Development of novel photosensitizers, such as curcumin-sensitized TiO2, for broader applicability. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. magnusconferences.comopenmedicinalchemistryjournal.com | Acceleration of cross-coupling and amination reactions. nih.gov | Optimization of reaction conditions to maintain selectivity with polyhalogenated substrates. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and generation of molecular diversity. openmedicinalchemistryjournal.comfrontiersin.org | Efficient one-pot synthesis of complex derivatives from 4,6-dichloro-8-iodoquinazoline. | Discovery of new MCRs that incorporate the unique reactivity of the different halogen substituents. |

Exploration of Novel Reaction Pathways for Complex Polyhalogenated Quinazoline Systems

The unique arrangement of halogens in 4,6-dichloro-8-iodoquinazoline opens up possibilities for exploring novel reaction pathways to construct complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds can be exploited in sequential, site-selective transformations.

For example, the more reactive C-I bond can be selectively functionalized through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the two C-Cl bonds intact for subsequent modifications. This stepwise approach allows for the controlled introduction of different substituents at specific positions, leading to a wide range of structurally diverse compounds.

Furthermore, the presence of multiple halogen atoms could facilitate novel intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. Research into transition-metal-catalyzed C-H activation and annulation reactions could also unveil new ways to build complex structures onto the quinazoline core. mdpi.comnih.gov The development of one-pot strategies that leverage the distinct reactivity of each halogen will be a key focus for synthetic chemists.

Table 3: Potential Novel Reaction Pathways for 4,6-Dichloro-8-iodoquinazoline

| Reaction Type | Description | Expected Outcome | Research Focus |

| Sequential Cross-Coupling | Stepwise functionalization of the C-I bond followed by the C-Cl bonds. | Precise control over the introduction of multiple, different substituents. | Optimization of reaction conditions to ensure high selectivity at each step. |

| Intramolecular Cyclization | Formation of new rings by reacting a pre-installed functional group with one of the halogenated positions. | Synthesis of novel fused heterocyclic systems with potential biological activity. | Design of precursors that can undergo efficient and regioselective cyclization. |

| C-H Activation/Annulation | Direct functionalization of C-H bonds on the quinazoline ring or on substituents. mdpi.comnih.gov | Building of additional rings and complex structures onto the quinazoline scaffold. | Exploration of ruthenium and cobalt catalysts for novel C-H functionalization reactions. nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloro groups by various nucleophiles. mdpi.com | Introduction of amino, alkoxy, and other functional groups at the 4- and 6-positions. mdpi.com | Investigating the regioselectivity of SNAr reactions in the presence of the 8-iodo substituent. mdpi.com |

Q & A

Q. What are the recommended methods for synthesizing 4,6-dichloro-8-iodoQuinazoline with high purity?

Category: Synthesis Optimization To achieve high purity, prioritize halogenation and iodination protocols under inert atmospheres (e.g., nitrogen). Use intermediates like 8-aminoquinazoline for regioselective iodination at the 8-position, followed by chlorination at positions 4 and 6 using phosphorus oxychloride (POCl₃). Monitor reaction progress via TLC or HPLC and purify via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Characterization should include ¹H/¹³C NMR and mass spectrometry to confirm structure and purity .

Q. How should researchers characterize the structural integrity of 4,6-dichloro-8-iodoQuinazoline?

Category: Structural Analysis Employ a combination of spectroscopic techniques:

- NMR : Compare chemical shifts of aromatic protons (quinazoline core) and substituents (e.g., iodine’s deshielding effect).

- IR : Identify C-Cl (600–800 cm⁻¹) and C-I (500–600 cm⁻¹) stretching vibrations.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for exact mass).

Cross-reference data with analogous halogenated quinazolines to validate assignments .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Category: Bioactivity Profiling Use the NCI-60 cell line panel to assess antiproliferative activity across diverse cancer types (e.g., leukemia, melanoma). Follow protocols from the Developmental Therapeutics Program (DTP):

- Dose-response curves (10⁻⁵ M to 10⁻⁹ M).

- Cell viability metrics (e.g., MTT assay) after 48–72 hours.

- COMPARE analysis to identify mechanism-of-action similarities with known drugs .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for 4,6-dichloro-8-iodoQuinazoline?

Category: Data Discrepancy Analysis Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Address this by:

PK Studies : Measure plasma half-life, bioavailability, and tissue distribution.

Metabolite Identification : Use LC-MS to detect active/inactive metabolites.

Target Engagement Assays : Confirm binding to intended targets (e.g., kinase inhibition assays).

In Vivo Models : Test in orthotopic or patient-derived xenografts (PDX) for clinical relevance .

Q. What strategies enhance the selectivity of 4,6-dichloro-8-iodoQuinazoline for specific kinase targets?

Category: Structure-Activity Relationship (SAR)* Modify substituents to exploit target-specific binding pockets:

Q. How should researchers design experiments to assess synergistic effects with other antineoplastic agents?

Category: Combination Therapy Design* Adopt a factorial experimental design:

Dose Matrix : Test varying concentrations of 4,6-dichloro-8-iodoQuinazoline with standard chemotherapeutics (e.g., cisplatin).

Synergy Metrics : Calculate combination indices (CI) using the Chou-Talalay method.

Mechanistic Studies : Evaluate apoptosis (Annexin V assay) and DNA damage (γH2AX staining) .

Q. What are best practices for reconciling open-data requirements with intellectual property concerns in collaborative studies?

Category: Data Sharing Ethics* Adopt tiered data access:

- Public Repository : Deposit raw spectral data (NMR, MS) in platforms like Zenodo.

- Controlled Access : Share sensitive pharmacological data via Data Use Agreements (DUAs).

Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) while protecting patentable discoveries .

Methodological Considerations

Q. How to troubleshoot low yields in the final iodination step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.